Isolupalbigenin: A Comprehensive Physicochemical Profile for Researchers
Isolupalbigenin: A Comprehensive Physicochemical Profile for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isolupalbigenin is a naturally occurring prenylated isoflavone that has garnered significant interest within the scientific community.[1][2] Found in plants such as Ardisia paniculata and Erythrina vogelii, this compound belongs to the larger class of flavonoids, which are well-regarded for their diverse biological activities.[1] Preliminary research has indicated that Isolupalbigenin exhibits promising cytotoxic effects against cancer cell lines, antibacterial properties, and the ability to inhibit nitric oxide (NO) production, suggesting its potential as a lead compound in drug discovery and development.[3][4] This technical guide provides a detailed overview of the physicochemical properties of Isolupalbigenin, standardized experimental protocols for their determination, and visualizations of workflows relevant to its biological evaluation.
Physicochemical Properties of Isolupalbigenin
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters for Isolupalbigenin are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₂₆O₅ | [1][2][3][4][5] |
| Molecular Weight | 406.47 g/mol | [4][5] |
| IUPAC Name | 5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one | [1] |
| Physical Description | Powder | [3] |
| Boiling Point | 621.5 ± 55.0 °C (Predicted) | [6] |
| Density | 1.246 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa (Strongest Acidic) | 6.38 (Predicted) | [7] |
| logP | 5.06 (Predicted) | [7] |
| Water Solubility | 0.0028 g/L (Predicted) | [7] |
| Solubility in Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Hydrogen Bond Donor Count | 3 | [7] |
| Hydrogen Bond Acceptor Count | 5 | [7] |
| Rotatable Bond Count | 6 | [7] |
| Polar Surface Area | 86.99 Ų | [7] |
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physicochemical properties of flavonoids like Isolupalbigenin.
Determination of Melting Point (Capillary Method)
The melting point is a crucial indicator of a compound's purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)[4]
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the Isolupalbigenin sample is completely dry and finely powdered. Use a mortar and pestle to gently grind the crystalline sample.
-
Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. A small amount of the compound will enter the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.
-
Measurement: a. Place the loaded capillary tube into the heating block of the melting point apparatus. b. For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range. c. For a more precise measurement, heat the block rapidly to about 15-20°C below the expected melting point. d. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium. e. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has turned into a clear liquid (completion of melting). This range is the melting point.[2][4][8]
-
Purity Assessment: A sharp melting point range (0.5-1.0°C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.[2][4]
Determination of Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
Apparatus:
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of Isolupalbigenin to a vial containing a known volume of the solvent of interest (e.g., water, ethanol, DMSO). The excess solid should be visible. b. Seal the vials tightly to prevent solvent evaporation.
-
Equilibration: Place the vials in a constant temperature shaker or water bath set to a specific temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed to ensure complete separation of the solid from the supernatant.
-
Quantification: a. Carefully withdraw an aliquot of the clear supernatant. b. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. c. Analyze the concentration of Isolupalbigenin in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the original concentration in the supernatant, which represents the solubility of Isolupalbigenin in that solvent at the specified temperature.
Determination of Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Apparatus:
-
Separatory funnels or vials
-
pH meter
-
Shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
1-Octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4)
Procedure:
-
Solvent Saturation: Pre-saturate the 1-octanol with water and the water with 1-octanol by mixing them and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of Isolupalbigenin in one of the phases (typically the one in which it is more soluble).
-
Partitioning: a. Add a known volume of the pre-saturated aqueous phase and the pre-saturated octanol phase to a separatory funnel or vial. b. Add a small volume of the Isolupalbigenin stock solution. c. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning between the two phases.
-
Phase Separation: Allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process.
-
Quantification: a. Carefully sample both the aqueous and the octanol phases. b. Determine the concentration of Isolupalbigenin in each phase using a suitable analytical method like HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[9]
Biological Activity Workflows
The following diagrams illustrate standardized workflows for evaluating the biological activities of Isolupalbigenin.
Caption: Workflow for Determining Antibacterial Activity (MIC & MBC).
Caption: Workflow for Assessing Anti-proliferative Activity (IC50).
Caption: Postulated Mechanism of NO Production Inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. emerypharma.com [emerypharma.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. microchemlab.com [microchemlab.com]
- 8. mt.com [mt.com]
- 9. acdlabs.com [acdlabs.com]
